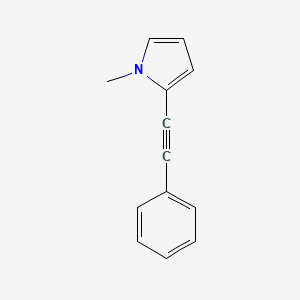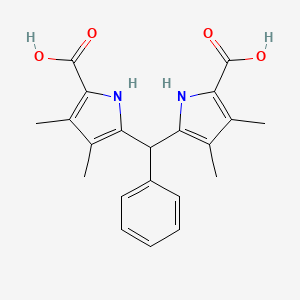
5,5'-(Phenylmethylene)bis(3,4-dimethyl-1H-pyrrole-2-carboxylic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-(Phenylmethylene)bis(3,4-dimethyl-1H-pyrrole-2-carboxylic acid) is a chemical compound with the molecular formula C21H22N2O4 It is characterized by its unique structure, which includes two pyrrole rings connected by a phenylmethylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Phenylmethylene)bis(3,4-dimethyl-1H-pyrrole-2-carboxylic acid) typically involves the reaction of 3,4-dimethyl-1H-pyrrole-2-carboxylic acid with benzaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the phenylmethylene bridge that links the two pyrrole rings. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and the reaction is carried out at elevated temperatures to ensure complete condensation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
5,5’-(Phenylmethylene)bis(3,4-dimethyl-1H-pyrrole-2-carboxylic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different substituents onto the phenyl or pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Applications De Recherche Scientifique
5,5’-(Phenylmethylene)bis(3,4-dimethyl-1H-pyrrole-2-carboxylic acid) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and interactions.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 5,5’-(Phenylmethylene)bis(3,4-dimethyl-1H-pyrrole-2-carboxylic acid) exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The phenylmethylene bridge and pyrrole rings allow the compound to fit into specific binding sites, modulating the activity of the target molecules. This interaction can influence various biochemical pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,5’-Methylenebis(3,4-dimethyl-1H-pyrrole-2-carboxylic acid)
- 5,5’-Ethylidenebis(3,4-dimethyl-1H-pyrrole-2-carboxylic acid)
- 5,5’-Methylenebis(4-ethyl-3-methyl-1H-pyrrole-2-carboxylic acid)
Uniqueness
5,5’-(Phenylmethylene)bis(3,4-dimethyl-1H-pyrrole-2-carboxylic acid) is unique due to the presence of the phenylmethylene bridge, which imparts distinct chemical and physical properties compared to its analogs
Propriétés
Numéro CAS |
147072-27-3 |
|---|---|
Formule moléculaire |
C21H22N2O4 |
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
5-[(5-carboxy-3,4-dimethyl-1H-pyrrol-2-yl)-phenylmethyl]-3,4-dimethyl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C21H22N2O4/c1-10-12(3)18(20(24)25)22-16(10)15(14-8-6-5-7-9-14)17-11(2)13(4)19(23-17)21(26)27/h5-9,15,22-23H,1-4H3,(H,24,25)(H,26,27) |
Clé InChI |
OULPKZHLYXCFPL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NC(=C1C)C(=O)O)C(C2=CC=CC=C2)C3=C(C(=C(N3)C(=O)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(furan-2-yl)-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl]-phenylmethanone](/img/structure/B12542954.png)
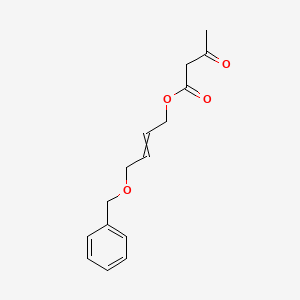
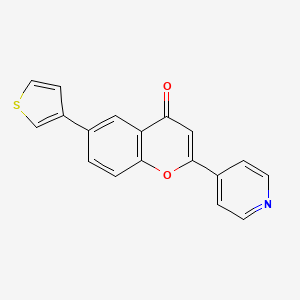
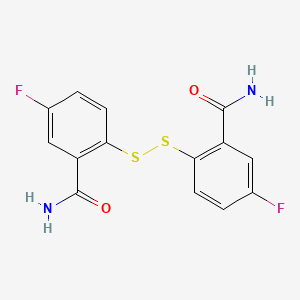
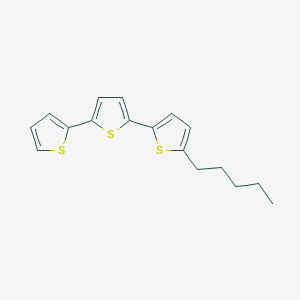

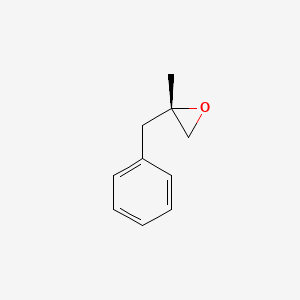
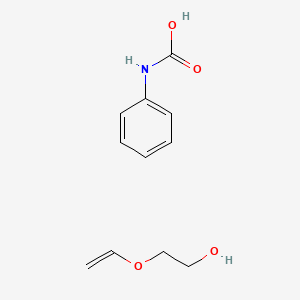
![Phenyl{(2r)-4-[(1r)-1-phenylethyl]morpholin-2-yl}methanone](/img/structure/B12543018.png)
![Tribenzyl[(furan-2-carbonyl)oxy]stannane](/img/structure/B12543026.png)
![Propanoic acid, 3-[bis(ethylthio)phosphinyl]-, phenyl ester](/img/structure/B12543028.png)

